molecular formula C18H16ClN3O4S2 B3578791 2-chloro-N-(5-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide

2-chloro-N-(5-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3578791
M. Wt: 437.9 g/mol
InChI Key: MPLOFQLTHZFWSN-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(5-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide” is an organic molecule. It is similar to other compounds such as 4-Methoxybenzyl 5-bromo-2-chlorobenzamide and 5-Chloro-2-methoxy- N -[2-(4-sulfamoylphenyl)ethyl]benzamide .


Synthesis Analysis

The synthesis of similar compounds involves starting with 2-chloro nicotinic acid which is converted into ethyl ester and subsequently synthesized the carbohydrazide . The carbohydrazide was cyclised using carbon disulphide and potassium hydroxide to obtain the key intermediate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclization reactions and the formation of covalent bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a white crystalline powder form, a melting point of 162-164°C, and a molecular weight of 287.2 g/mol.

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Similar compounds have shown potential in various fields such as anticancer, anti-tubercular, anti-inflammatory, anti-bacterial, and kinase inhibition properties . Therefore, this compound could also be explored for these potential activities.

Properties

IUPAC Name

2-chloro-N-[5-[2-(4-methoxyphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c1-26-12-6-8-13(9-7-12)28(24,25)11-10-16-21-22-18(27-16)20-17(23)14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLOFQLTHZFWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(5-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(5-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 3
2-chloro-N-(5-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(5-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(5-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(5-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide

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